Apelin-13 (TFA)

GPCR pharmacology Receptor binding Potency comparison

Apelin-13 (TFA) is the trifluoroacetate salt form of the 13-amino acid endogenous ligand for the APJ (angiotensin II protein J) receptor, a class A G protein-coupled receptor. The peptide sequence (QRPRLSHKGPMPF) is fully conserved across human, bovine, mouse, and rat species.

Molecular Formula C71H112F3N23O18S
Molecular Weight 1664.9 g/mol
Cat. No. B8087419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApelin-13 (TFA)
Molecular FormulaC71H112F3N23O18S
Molecular Weight1664.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C69H111N23O16S.C2HF3O2/c1-39(2)32-47(86-58(98)44(17-9-26-78-68(73)74)83-63(103)52-20-12-29-91(52)65(105)45(18-10-27-79-69(75)76)84-56(96)42(71)22-23-54(72)94)59(99)89-50(37-93)61(101)87-48(34-41-35-77-38-81-41)60(100)82-43(16-7-8-25-70)57(97)80-36-55(95)90-28-11-19-51(90)62(102)85-46(24-31-109-3)66(106)92-30-13-21-53(92)64(104)88-49(67(107)108)33-40-14-5-4-6-15-40;3-2(4,5)1(6)7/h4-6,14-15,35,38-39,42-53,93H,7-13,16-34,36-37,70-71H2,1-3H3,(H2,72,94)(H,77,81)(H,80,97)(H,82,100)(H,83,103)(H,84,96)(H,85,102)(H,86,98)(H,87,101)(H,88,104)(H,89,99)(H,107,108)(H4,73,74,78)(H4,75,76,79);(H,6,7)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-;/m0./s1
InChIKeyIUOVYCLNUOUEHV-PDGAQFIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Apelin-13 (TFA) Procurement Guide: APJ Receptor Agonist Peptide Technical Specifications


Apelin-13 (TFA) is the trifluoroacetate salt form of the 13-amino acid endogenous ligand for the APJ (angiotensin II protein J) receptor, a class A G protein-coupled receptor. The peptide sequence (QRPRLSHKGPMPF) is fully conserved across human, bovine, mouse, and rat species [1]. As a TFA salt, the product exhibits enhanced aqueous solubility compared to non-salt forms, with reported water solubility of 90–100 mg/mL at 25°C and a molecular weight of 1664.85 Da (free base MW: 1550.85 Da) [2]. The compound activates APJ with an EC50 of 0.37 nM and serves as a reference agonist in cardiovascular, metabolic, and GPCR signaling research [1].

Why Apelin-13 (TFA) Cannot Be Substituted with Other Apelin Isoforms or Non-TFA Salts


Generic substitution among apelin peptides is not scientifically valid due to substantial differences in receptor pharmacology, signaling bias, and practical handling. Native apelin isoforms (apelin-13, apelin-17, apelin-36) differ by orders of magnitude in APJ receptor potency, with EC50 values spanning from 0.37 nM to 20 nM [1]. Furthermore, these isoforms exhibit distinct G protein versus β-arrestin signaling biases that produce divergent downstream biological effects [2]. The TFA salt form confers critical practical advantages: enhanced aqueous solubility (90–100 mg/mL) that facilitates in vivo formulation and consistent dissolution, whereas non-TFA forms may exhibit variable solubility and hydration characteristics [3]. Substituting without accounting for these differences risks introducing uncontrolled variables in assay reproducibility, dose-response interpretation, and cross-study comparability.

Apelin-13 (TFA) Quantitative Differentiation Evidence: Comparative Data for Scientific Selection


Apelin-13 Demonstrates ~54-Fold Higher APJ Receptor Potency Than Apelin-36 and ~7-Fold Higher Than Apelin-17

In direct comparative functional assays using CHO cells expressing the human APJ receptor, Apelin-13 exhibits an EC50 of 0.37 nM, which is approximately 54-fold more potent than Apelin-36 (EC50 = 20 nM) and approximately 6.8-fold more potent than Apelin-17 (EC50 = 2.5 nM) [1]. The pIC50 values from independent studies corroborate this rank order: apelin-13 (pIC50 = 8.8–9.2), apelin-17 (pIC50 = 9.0), and apelin-36 (pIC50 = 8.6) [2]. The sub-nanomolar potency of apelin-13 enables lower working concentrations in assays, reducing peptide consumption and minimizing potential off-target effects associated with higher ligand concentrations.

GPCR pharmacology Receptor binding Potency comparison

Apelin-13 Exhibits 10-Fold G Protein Signaling Bias Compared to β-Arrestin Pathway, Distinct from Apelin-17

In head-to-head signaling pathway analysis, [Pyr1]apelin-13 (the endogenous circulating form of apelin-13) demonstrated a 10-fold bias toward G protein-dependent cAMP signaling (pD2 = 9.52 ± 0.05) relative to β-arrestin recruitment (pD2 = 8.53 ± 0.03) [1]. In contrast, apelin-17 showed no such bias, being equipotent in both cAMP (pD2 = 10.31 ± 0.28) and β-arrestin (pD2 = 10.15 ± 0.13) assays [1]. A separate comprehensive signaling study confirmed that apelin-17 is biased toward β-arrestin dependent signaling, while pGlu1-apelin-13 and Elabela-21 exhibit distinct activities on the G protein dependent pathway [2]. This differential pathway preference has mechanistic implications: G protein signaling mediates acute cardiovascular effects including vasodilation and positive inotropy, whereas β-arrestin signaling modulates receptor desensitization and internalization.

Biased agonism Signal transduction Functional selectivity

Apelin-13 Demonstrates Non-Catecholaminergic Inotropic Support with Distinct Hemodynamic Profile vs. Dobutamine

In a direct head-to-head interventional study in a rat model of endotoxin-induced myocardial dysfunction, apelin-13 (0.25 μg/kg/min IV infusion) was compared against dobutamine (7.5 μg/kg/min), the standard-of-care β-adrenergic inotrope [1]. Apelin-13 produced distinctive hemodynamic effects that differed qualitatively from dobutamine: optimized cardiac energy-dependent workload with improved cardiac index and lower vascular resistance, upgraded apelinergic responsiveness, increased urine output, enhanced plasma volume, reduced weight loss, and substantially improved overall survival outcomes [1]. In vitro studies confirmed that apelin-13-driven processes encompassed significant and rapid reduction in systemic cytokine release with dampening of myocardial inflammation, injury, and apoptosis [1]. This non-catecholaminergic mechanism offers a mechanistically distinct approach to inotropic support that circumvents β-adrenergic receptor desensitization and tachycardia associated with dobutamine.

Cardiovascular pharmacology Inotropy Septic cardiomyopathy

TFA Salt Form Enhances Aqueous Solubility to 90–100 mg/mL, Facilitating In Vivo Formulation vs. Non-Salt Forms

The trifluoroacetate (TFA) salt of Apelin-13 demonstrates water solubility of 90–100 mg/mL at 25°C, corresponding to approximately 54–60 mM stock solution concentration [1]. This represents a practical procurement advantage for in vivo studies requiring concentrated dosing solutions. In comparison, TFA salts generally enhance the solubility of peptides in aqueous solutions relative to non-salt or acetate forms [2]. The TFA counterion contributes to the total mass of the product, with peptide content typically constituting >80% of the total weight and TFA accounting for the remainder [2]. The molecular weight of the TFA salt (1664.85 Da) reflects the inclusion of the counterion versus the free base (1550.85 Da), requiring appropriate mass correction when calculating molar concentrations [1].

Peptide formulation Solubility Procurement

Apelin-13 Exhibits >200-Fold Higher APJ Potency Than Elabela-32 and Distinct Biased Signaling Profile

Apelin-13 and Elabela/Toddler peptides constitute a dual-ligand system for the APJ receptor. Comparative signaling analysis reveals that Elabela-32 exhibits a >1000-fold bias toward the β-arrestin-dependent signaling pathway relative to G protein signaling, a profile fundamentally distinct from apelin-13 [1]. In terms of receptor binding, Elabela(19-32) TFA, an active fragment of Elabela, demonstrates an EC50 of 36 nM in HEK293 cells expressing HA-hAPJ receptor , which is approximately 97-fold less potent than apelin-13 (EC50 = 0.37 nM) [2]. Furthermore, Elabela(19-32) activates Gαi1 with an EC50 of 8.6 nM and β-arrestin-2 with an EC50 of 166 nM , while apelin-13 shows sub-nanomolar potency in G protein assays.

APJ receptor ligands Elabela comparison Biased agonism

Patent Literature Recognizes Apelin-13 as the Native Reference Scaffold Requiring Modification for Extended Half-Life

Multiple patent applications (including Amgen Inc. US Patent Application 18497081, filed 2024) explicitly identify native apelin-13 as the reference polypeptide scaffold against which modified analogs are compared for improvements in stability, circulating half-life, and potency [1][2]. The patent disclosures acknowledge that while apelin-13 possesses high intrinsic receptor potency (EC50 = 0.37 nM), its short serum half-life limits potential clinical applications [3]. Modified apelin-13 mimetics described in patent literature exhibit up to 40-fold longer plasma half-life than native apelin-13 in rodent models [2][4]. This establishes apelin-13 as the essential baseline comparator for evaluating all engineered apelin analogs and apelin receptor modulators in drug discovery programs.

Peptide engineering Stability Therapeutic development

Apelin-13 (TFA) Optimal Application Scenarios for Research Procurement


GPCR Signaling Studies Requiring G Protein-Biased APJ Agonism

Apelin-13 (TFA) is optimally suited for investigations of APJ receptor G protein-dependent signaling pathways, including cAMP modulation, calcium mobilization, and early-phase ERK activation. As established by the 10-fold bias toward G protein signaling over β-arrestin recruitment [1], apelin-13 provides cleaner pharmacological separation of these pathways compared to apelin-17 (which is equipotent across pathways) or Elabela-32 (which exhibits >1000-fold β-arrestin bias). Procurement of apelin-13 TFA, with its defined 0.37 nM EC50, enables dose-response studies that can be directly compared to published reference data in CHO, HEK293, and primary cardiomyocyte systems [2].

Cardiovascular Pharmacology in Heart Failure and Myocardial Dysfunction Models

Apelin-13 (TFA) is indicated for cardiovascular research applications involving positive inotropy, vasodilation, and cardioprotection. Direct head-to-head evidence demonstrates that apelin-13 infusion (0.25 μg/kg/min) provides distinct hemodynamic support compared to dobutamine in endotoxin-induced myocardial dysfunction, including improved cardiac index, reduced vascular resistance, and extended survival [1]. Additional studies in Dahl salt-sensitive hypertensive rats confirm that exogenous apelin-13 ameliorates cardiac dysfunction and remodeling in end-stage heart failure, restoring apelin/APJ expression [2]. The high aqueous solubility (90–100 mg/mL) of the TFA salt facilitates preparation of IV infusion solutions without organic co-solvents [3].

Reference Standard for Apelin Analog and Small Molecule APJ Modulator Development

Apelin-13 (TFA) serves as the essential reference standard in drug discovery programs developing stabilized apelin analogs, biased APJ agonists, or small molecule APJ modulators. Patent literature from Amgen and other entities consistently uses native apelin-13 as the baseline comparator for claims of improved stability, half-life, or potency [1]. Native apelin-13 provides the benchmark 0.37 nM EC50 against which all modified analogs are validated. Procurement of high-purity (>99%) apelin-13 TFA ensures reliable reference activity for screening campaigns, structure-activity relationship studies, and pharmacokinetic benchmarking of novel apelinergic therapeutics [2].

Metabolic Disorder Research Involving Insulin Sensitivity and Type 2 Diabetes Models

Apelin-13 (TFA) is appropriate for metabolic research applications, including studies of type 2 diabetes and metabolic syndrome. Evidence demonstrates that apelin-13 ameliorates metabolic and cardiovascular disorders in high-fat diet rat models of type 2 diabetes [1]. The peptide's effects on insulin sensitivity and glucose homeostasis are mediated through APJ receptor activation (EC50 = 0.37 nM) and downstream signaling cascades [2]. For these applications, the TFA salt form's solubility profile ensures consistent dosing in chronic infusion studies, while the species-conserved sequence (identical in human, bovine, mouse, and rat) enables direct translation between preclinical models and potential clinical relevance [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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